molecular formula C12H11N3O2 B11957470 8,9-Dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline CAS No. 27210-18-0

8,9-Dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline

Katalognummer: B11957470
CAS-Nummer: 27210-18-0
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: ZTBGCDFKOGILGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,9-Dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline is a heterocyclic compound featuring a fused triazolo-isoquinoline scaffold with methoxy groups at positions 8 and 9. Its synthesis involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with nitrilimines or C-acetylmethanohydrazonoyl chlorides under basic conditions, yielding 3-acetyl derivatives (e.g., compound 4a) as intermediates . Further functionalization, such as Claisen-Schmidt condensation with substituted aldehydes, generates chalcone derivatives (e.g., compound 6Ba) with enhanced bioactivity .

Eigenschaften

IUPAC Name

8,9-dimethoxy-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-16-10-5-8-3-4-15-7-13-14-12(15)9(8)6-11(10)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBGCDFKOGILGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN3C2=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181682
Record name 1,2,4-Triazolo(3,4-a)isoquinoline, 8,9-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27210-18-0
Record name 1,2,4-Triazolo(3,4-a)isoquinoline, 8,9-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027210180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazolo(3,4-a)isoquinoline, 8,9-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9-DIMETHOXY-1,2,4-TRIAZOLO(3,4-A)ISOQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Bischler-Napieralski Cyclization for Isoquinoline Core Formation

The Bischler-Napieralski reaction is pivotal for constructing the isoquinoline scaffold. In one protocol, 2-(3,4-dimethoxyphenyl)ethylamine undergoes formylation with formic acid and POCl₃ in chloroform to yield N-[2-(3,4-dimethoxyphenyl)ethyl]formamide. Cyclization via POCl₃ in refluxing toluene or xylene generates 3,4-dihydro-6,7-dimethoxyisoquinoline (yield: 40–65%). Critical factors include:

  • Solvent selection : High-boiling solvents (toluene, xylene) prevent premature reaction termination.

  • Catalyst freshness : Fresh POCl₃ ensures optimal cyclization efficiency.

  • Substituent effects : Electron-donating groups (e.g., methoxy) on β-arylethylamine accelerate cyclization.

Nitrilimine Cycloaddition for Triazole Ring Formation

The triazole ring is introduced via 1,3-dipolar cycloaddition between nitrilimines and dihydroisoquinolines. Nitrilimines, generated in situ from hydrazonoyl chlorides, react with 3,4-dihydro-6,7-dimethoxyisoquinoline under basic conditions. For example:

  • Hydrazonoyl chloride 1c reacts with dihydroisoquinoline 3 in ethanol using chitosan as a catalyst, yielding 3-acetyl-8,9-dimethoxy-1-(4-chlorophenyl)-1,5,6,10b-tetrahydro-triazolo[3,4-a]isoquinoline (4c ) in 10 minutes under microwave irradiation.

  • Yields range from 28% to 38%, depending on substituents and purification methods (e.g., plate chromatography).

Modern Catalytic Approaches

Chitosan as a Green Heterogeneous Catalyst

Chitosan, an eco-friendly biopolymer, replaces traditional bases (e.g., triethylamine) in cycloaddition reactions. Advantages include:

  • Reusability : Chitosan retains catalytic activity over multiple cycles.

  • Reaction efficiency : Microwave-assisted chitosan catalysis reduces reaction time from hours to minutes.

  • Yield improvement : For 4c , chitosan increases yield to 38% compared to 28% with conventional methods.

Representative Procedure:

  • Mix hydrazonoyl chloride (1 eq), dihydroisoquinoline (1 eq), and chitosan (10% w/w) in ethanol.

  • Irradiate at 300 W for 10 minutes.

  • Purify via column chromatography (CHCl₃:MeOH = 9:1).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and selectivity:

  • Time reduction : Cycloaddition completes in 10 minutes vs. 12–24 hours thermally.

  • Energy efficiency : Lower solvent volumes and focused heating minimize side reactions.

  • Scalability : Demonstrated for gram-scale synthesis of triazoloisoquinoline derivatives.

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Time Yield Key Advantage
Bischler-NapieralskiPOCl₃Toluene12 h40–65%Robust for isoquinoline core
Nitrilimine CycloadditionTriethylamineCHCl₃24 h28–30%Traditional, well-characterized
Chitosan/MicrowaveChitosanEthanol10 min38%Eco-friendly, rapid

Optimization Strategies and Reaction Mechanisms

Solvent and Temperature Effects

  • Polar aprotic solvents (acetonitrile, DMF) improve nitrilimine stability but may require higher temperatures.

  • Reflux conditions (e.g., acetonitrile at 82°C) are optimal for cycloaddition, balancing reaction rate and byproduct formation.

Side Chain Functionalization

Post-cyclization modifications introduce pharmacophoric groups:

  • Basic side chains : N-(2-chloroethyl)-piperidinium chloride reacts with triazoloisoquinoline precursors in acetonitrile/K₂CO₃ to yield aminoethoxy derivatives (15–38% yield).

  • Chalcone derivatives : Claisen-Schmidt condensation with substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) extends π-conjugation for enhanced bioactivity .

Analyse Chemischer Reaktionen

Reaction Mechanisms

2.1 Oxidation and Reduction
While specific oxidation/reduction pathways are not detailed in the literature, the methoxy groups at positions 8 and 9 likely influence redox behavior. These electron-donating groups may stabilize reactive intermediates during such reactions .

2.2 Substitution Reactions
Derivatives undergo substitution at the carbonyl group. For example, DMF-DMA reacts with acetyl derivatives to form propenones, which subsequently react with hydrazine to yield pyrazolopyridazines .

2.3 Formation of Bioactive Derivatives
Chalcone derivatives (e.g., 3e , 3f ) exhibit enhanced reactivity due to π-H and π-cation interactions with targets like EGFR . These interactions arise from the planar aromatic system and substituent positioning.

Chemical Reactivity and Functional Group Analysis

The compound’s reactivity stems from its heterocyclic structure and substituents:

  • Methoxy Groups : Enhance solubility in organic solvents and modulate electrophilic/nucleophilic interactions .

  • Triazole Ring : Confers stability and facilitates cyclization reactions .

Reaction Conditions and Optimization

Optimal yields are achieved through:

  • Catalysts : Potassium hydroxide for condensation reactions .

  • Temperature : Reflux conditions (80–100°C) for condensation .

  • Purification : Crystallization from ethanol/dioxane .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline exhibit notable anticancer properties. For instance, novel chalcone derivatives synthesized from this compound have demonstrated the ability to suppress breast carcinoma through mechanisms such as cell cycle arrest and apoptosis induction. These derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer progression .

Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant activity. Studies have reported that certain derivatives exhibit significant efficacy in reducing seizure activity in animal models. For example, a derivative showed an effective dose (ED50) of 63.31 mg/kg in the maximal electroshock test, indicating its potential as an anticonvulsant agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline is critical for optimizing its biological activity. The presence of methoxy groups at the 8 and 9 positions enhances its potency compared to other structural analogs. A comparative analysis of similar compounds reveals that variations in substitution patterns significantly affect their biological activities:

Compound NameStructure FeaturesUnique Aspects
5,6-Dihydro-8-methoxy-1,2,4-triazolo(3,4-a)isoquinolineContains one methoxy groupLess potent than its dimethoxy counterpart
1-(8-Methoxy-1-(4-methoxyphenyl)-triazolo(3,4-a)isoquinolineSubstituted phenyl groupEnhanced solubility but lower anticancer activity
8-Hydroxy-1,2,4-triazolo(3,4-a)isoquinolineHydroxyl group instead of methoxyExhibits different biological properties

This table illustrates how the presence of two methoxy groups in 8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline contributes to its enhanced biological activity compared to similar compounds.

Synthesis and Derivative Development

The synthesis of 8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline typically involves multi-step procedures that include cyclization and condensation reactions. For example:

  • Synthesis Steps :
    • The initial formation involves reacting nitrilimines with isoquinoline derivatives.
    • Subsequent steps may include Claisen-Schmidt condensation with substituted aldehydes to yield various derivatives.

The development of new derivatives continues to be a focal point for enhancing the pharmacological profile of this compound .

Case Studies and Research Findings

Several studies have documented the pharmacological evaluations of compounds derived from 8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline:

  • Chalcone Derivatives : A series of chalcone derivatives incorporating this triazoloisoquinoline structure were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some compounds exhibited IC50 values significantly lower than standard chemotherapeutics like lapatinib and erlotinib .
  • In Vivo Studies : Animal studies have shown that certain derivatives can effectively reduce seizure frequency and severity in models induced by pentylenetetrazole (PTZ), suggesting their potential as therapeutic agents for epilepsy .

Wirkmechanismus

Der Wirkungsmechanismus von 8,9-Dimethoxy-1,2,4-triazolo(3,4-a)isoquinolin beinhaltet seine Wechselwirkung mit zellulären Zielstrukturen, um biologische Wirkungen zu induzieren. In der Krebsforschung wurde gezeigt, dass es oxidativen Stress und DNA-Schäden induziert, was zur Apoptose von Krebszellen führt . Die Verbindung reguliert pro-apoptotische Gene wie p53 und Bax nach oben, was zu ihrer Antikrebsaktivität beiträgt .

Vergleich Mit ähnlichen Verbindungen

Core Scaffold Modifications

  • 5,6-Dihydro Derivatives: Compounds like 9-(nonyloxy)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline (4g) and 9-(decyloxy)-5,6-dihydro derivatives (4h) replace the 8,9-dimethoxy groups with alkoxy chains. These modifications reduce melting points (e.g., 89–91°C for 4h vs.
  • Halogenated Derivatives: Chlorophenyl substituents (e.g., compound 8i) introduce electronegative groups, enhancing antibacterial activity. The chlorine atom in 8i increases molecular polarity, reflected in its higher melting point (200°C) and distinct $^{13}\text{C NMR}$ shifts (δ=27.94–177.14 ppm) compared to non-halogenated analogues .

Chalcone Hybrids

  • Methoxy-Substituted Chalcones: Derivatives like (E)-1-(8,9-dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (6Ba) exhibit potent anticancer activity due to the α,β-unsaturated ketone moiety. The methoxy groups stabilize the chalcone’s conjugated system, increasing reactivity with biological targets (e.g., induction of apoptosis in breast cancer cells) .
  • Pyrazole/Pyridazine Hybrids: Compounds such as 10a incorporate pyrazolo[3,4-d]pyridazine rings, broadening pharmacological profiles. These hybrids show distinct $^{1}\text{H NMR}$ patterns (e.g., δ=2.41–8.45 ppm for 8h) and improved cytotoxicity compared to non-fused derivatives .

Anticancer Activity

  • 8,9-Dimethoxy Chalcones : Induce G2/M cell cycle arrest and apoptosis in breast cancer cells (IC$_{50}$ = 2.1–4.3 µM) via ROS-mediated DNA damage .
  • Thiadiazolyl Isoquinoline Analogues: Exhibit lower potency (IC$_{50}$ = 8.5–12.7 µM), highlighting the critical role of methoxy groups in enhancing activity .

Antibacterial Activity

  • Chlorophenyl Derivatives (8i) : Show broad-spectrum activity against E. coli (MIC = 8 µg/mL) and S. aureus (MIC = 4 µg/mL), outperforming methyl-substituted analogues (MIC = 16–32 µg/mL) .

Data Tables

Table 1. Physical and Spectral Data of Key Derivatives

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data ($^{1}\text{H NMR}$, δ ppm)
4a 8,9-Dimethoxy, 3-acetyl 130 78 3.66 (s, 3H, OCH$_3$), 7.10–7.25 (m, aromatic)
6Ba Chalcone, 3,4,5-trimethoxyphenyl 158 70 5.83 (d, J=15 Hz, CH=CH), 6.53–7.71 (aromatic)
8i 4-Chlorophenyl, pyrazole 200 79 2.61 (s, CH$_3$), 7.04–7.71 (aromatic)

Biologische Aktivität

8,9-Dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure comprising a triazole ring fused with an isoquinoline moiety and two methoxy groups at the 8 and 9 positions. Its molecular formula is C12H11N3O2C_{12}H_{11}N_{3}O_{2}, with a molecular weight of 229.24 g/mol. The compound's potential therapeutic applications include anticancer, anti-inflammatory, and antimicrobial activities.

Synthesis

The synthesis of 8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline typically involves the Claisen–Schmidt condensation reaction. This process includes reacting an isoquinoline derivative with substituted aldehydes in the presence of potassium hydroxide as a catalyst. The synthetic route can be optimized for yield and purity using advanced techniques such as continuous flow reactors and chromatography .

Anticancer Activity

Research has demonstrated that 8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline exhibits significant anticancer properties. It induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . For instance, studies have shown that this compound effectively inhibits cell growth in various cancer cell lines by causing cell cycle arrests and activating apoptotic pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (μg/mL)Mechanism of Action
MDA-MB-23124.5Induction of apoptosis via Bax/Bcl-2 modulation
HepG25.4G2/M phase arrest and increased caspase activity
MCF-78.2Suppression of cell proliferation

In one study, the compound showed a strong suppression of cell growth in MDA-MB-231 breast carcinoma cells with an IC50 value of 24.5 μg/mL . The mechanism involved upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2.

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, 8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline has been investigated for its anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may inhibit inflammatory pathways and exhibit activity against various microbial strains .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatorySuppresses inflammatory markers in vitro
AntimicrobialExhibits activity against bacterial and fungal strains

The biological activity of 8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline is primarily attributed to its interaction with specific cellular targets. The compound is believed to induce oxidative stress within cancer cells leading to DNA damage and subsequent apoptosis .

Binding Affinities

Studies on binding affinities indicate that the methoxy groups at positions 8 and 9 play a crucial role in enhancing the compound's interaction with target proteins involved in cancer progression . This increased binding affinity correlates with improved anticancer efficacy compared to structurally similar compounds.

Case Study: Breast Cancer Treatment

In a recent study focusing on breast cancer models (MDA-MB-231), treatment with 8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline resulted in significant tumor reduction compared to control groups. The compound was administered at varying doses over several weeks to assess both efficacy and safety profiles.

Key Findings:

  • Tumor size reduction was observed in treated groups.
  • Histological analysis revealed increased apoptosis in tumor tissues.
  • Minimal side effects were reported compared to conventional chemotherapeutics.

Q & A

What are the standard protocols for synthesizing 8,9-Dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline derivatives?

Answer:
The synthesis typically involves microwave-assisted cyclocondensation of 3,4-dihydro-6,7-dimethoxyisoquinoline with hydrazonoyl chlorides (e.g., 1-arylhydrazonoyl chlorides) using chitosan as a heterogeneous catalyst. Key steps include:

  • Reaction conditions : Ethanol as solvent, 300 W microwave irradiation at 80°C for 10 minutes under constant pressure (11.2 bar) .
  • Catalyst recovery : Chitosan is filtered post-reaction, enabling reuse.
  • Characterization : Products are confirmed via melting point analysis, FTIR (C=O stretch at ~1640 cm⁻¹), ¹H/¹³C NMR (e.g., δ 3.66–3.97 ppm for methoxy groups), and mass spectrometry (e.g., [M]+ peaks) .
  • Yields : Typically range from 70% to 80% after recrystallization from ethanol or acetonitrile .

How are structural modifications introduced to enhance bioactivity in these derivatives?

Answer:
Bioactivity enhancement is achieved via Claisen-Schmidt condensation of 3-acetyl-triazolo-isoquinoline intermediates with substituted aldehydes. Methodological considerations include:

  • Substituent selection : Electron-rich aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) improve cytotoxicity by increasing electron-withdrawing effects on the chalcone moiety .
  • Stereochemical control : Reactions are performed under basic conditions (20% KOH) to favor (E)-configured chalcones, confirmed by NOESY NMR .
  • Functionalization : Subsequent reactions with hydrazonoyl halides or hydroximoyl chlorides introduce pyrazole or isoxazole side chains, broadening antibacterial and anticancer profiles .

What methodologies are employed to assess anticancer activity of these derivatives in vitro?

Answer:
Standard assays include:

  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., MCF7, A549) with IC₅₀ determination .
  • Cell cycle analysis : Flow cytometry after propidium iodide staining to identify G1/S arrest (e.g., upregulated CDKN1A/p21) .
  • Apoptosis evaluation : Annexin V-FITC/PI staining and caspase-3 activation assays. Gene expression analysis (qRT-PCR) of pro-apoptotic markers (Bax, p53) and anti-apoptotic Bcl-2 .
  • Mechanistic studies : Western blotting for p53 pathway proteins and mitochondrial membrane potential (ΔΨm) assays using JC-1 dye .

How do researchers address discrepancies in cytotoxicity data across cancer cell lines?

Answer:
Discrepancies (e.g., variable IC₅₀ values between MCF7 and HCT116 cells) are analyzed via:

  • Cell line profiling : Comparing genetic backgrounds (e.g., p53 status in MCF7 vs. HCT116) .
  • Compound solubility : Adjusting DMSO concentrations (<0.1% v/v) to avoid solvent-induced artifacts .
  • Metabolic activity normalization : Using ATP-based assays (e.g., CellTiter-Glo) alongside MTT to confirm viability .
  • Structure-activity relationship (SAR) : Correlating substituent effects (e.g., fluorinated vs. methoxy groups) with cell-type-specific responses .

What in vivo models evaluate therapeutic potential against breast cancer?

Answer:
Preclinical testing involves:

  • Xenograft models : Female BALB/c mice implanted with MCF7 tumors (25 ± 3 g body weight) .
  • Dosing regimens : Intraperitoneal administration (e.g., 10 mg/kg/day) for 21 days, monitoring tumor volume via caliper measurements .
  • Toxicity assessment : Serum ALT/AST levels and histopathology of liver/kidney tissues .
  • Ethical compliance : Protocols approved by institutional committees (e.g., CU-IACUC) under ARRIVE guidelines .

How is p53 pathway modulation investigated in antitumor activity?

Answer:
Mechanistic studies include:

  • Gene expression profiling : qRT-PCR for p53, Bax, and CDK4 in treated vs. untreated cells .
  • Protein quantification : Western blotting for p21 and cleaved PARP .
  • Transcriptomic analysis : RNA sequencing to identify downstream targets (e.g., MDM2, PUMA) .
  • Knockdown experiments : siRNA-mediated p53 silencing to confirm pathway dependency in apoptosis induction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.